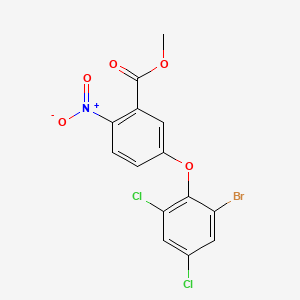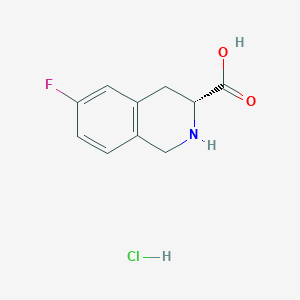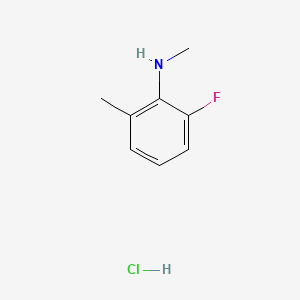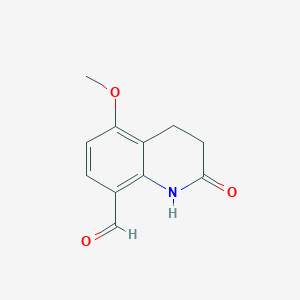![molecular formula C10H15NO2 B13466618 Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one](/img/structure/B13466618.png)
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutan]-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is a complex organic compound with the molecular formula C10H15NO2 and a molecular weight of 181.2316 g/mol . This compound features a unique spirocyclic structure, which includes an oxazole ring fused to a pyridine ring and a cyclobutane ring. The presence of these heterocyclic rings makes it an interesting subject for research in various fields, including medicinal chemistry and materials science.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the oxazole ring, which is then fused with a pyridine ring. The final step involves the formation of the spirocyclic structure by introducing the cyclobutane ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound .
Industrial Production Methods
Industrial production methods for Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Analyse Des Réactions Chimiques
Types of Reactions
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxazole derivatives.
Reduction: Reduction reactions can modify the functional groups attached to the oxazole and pyridine rings.
Substitution: Substitution reactions can introduce new functional groups into the molecule, enhancing its chemical properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with different functional groups, while substitution reactions can introduce new substituents into the molecule .
Applications De Recherche Scientifique
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure makes it a potential candidate for studying biological interactions and mechanisms.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: Its chemical properties make it useful in the development of new materials and industrial processes.
Mécanisme D'action
The mechanism of action of Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one involves its interaction with specific molecular targets and pathways. The oxazole and pyridine rings can interact with enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Oxazole Derivatives: Compounds like 1,3-oxazole derivatives share a similar oxazole ring structure but differ in their substituents and overall molecular architecture.
Pyridine Derivatives: Compounds containing pyridine rings, such as pyridine-2-carboxylic acid, have similar chemical properties but lack the spirocyclic structure.
Uniqueness
Hexahydrospiro[[1,3]oxazolo[3,4-a]pyridine-6,1’-cyclobutan]-3-one is unique due to its spirocyclic structure, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C10H15NO2 |
|---|---|
Poids moléculaire |
181.23 g/mol |
Nom IUPAC |
spiro[5,7,8,8a-tetrahydro-1H-[1,3]oxazolo[3,4-a]pyridine-6,1'-cyclobutane]-3-one |
InChI |
InChI=1S/C10H15NO2/c12-9-11-7-10(3-1-4-10)5-2-8(11)6-13-9/h8H,1-7H2 |
Clé InChI |
CNRAUOHKLCXLSL-UHFFFAOYSA-N |
SMILES canonique |
C1CC2(C1)CCC3COC(=O)N3C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.






![2-chloro-5H,7H-furo[3,4-b]pyridine-5,7-dione](/img/structure/B13466569.png)
![Tert-butyl 2-[(chlorosulfonyl)methyl]pyrrolidine-1-carboxylate](/img/structure/B13466575.png)

![1-Azadispiro[3.1.5^{6}.1^{4}]dodecane](/img/structure/B13466590.png)
![{1-[(Diethylamino)methyl]cyclopropyl}methanol](/img/structure/B13466600.png)
![methyl (2S,4R)-1-[(2S)-2-[(1-fluorocyclopropyl)formamido]-3,3-dimethylbutanoyl]-4-hydroxypyrrolidine-2-carboxylate](/img/structure/B13466614.png)
![Methyl 4-[2-(trifluoromethyl)phenyl]-2-oxabicyclo[2.1.1]hexane-5-carboxylate](/img/structure/B13466617.png)



